N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction.
Incorporation of the Pyridinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or ethoxyphenyl groups.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its interaction with specific biological targets.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
- N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-thiazole-3-carboxamide
Uniqueness
N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-5-(4-ethoxyphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-2-29-20-13-11-19(12-14-20)22-16-21(26-30-22)24(28)27(23-10-6-7-15-25-23)17-18-8-4-3-5-9-18/h3-16H,2,17H2,1H3 |
InChI Key |
NJSDJRVMQLAXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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